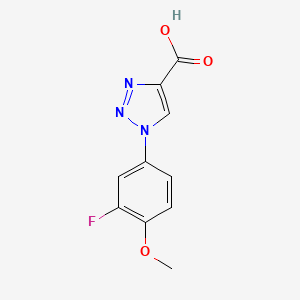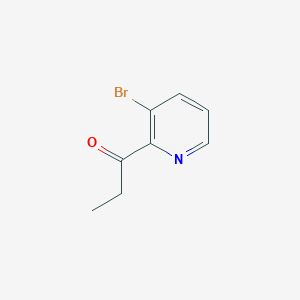
3-(iodomethyl)-1,1-dimethylcyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Iodomethyl)-1,1-dimethylcyclobutane, or 3-iodo-1,1-dimethylcyclobutane, is a synthetic organic compound with a molecular formula of C7H11I. It is an alkyl iodide that is used in organic synthesis and has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine.
科学研究应用
3-iodo-1,1-dimethylcyclobutane has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. In chemistry, it is used as a reagent for the synthesis of other compounds, such as carboxylic acids, alcohols, and amines. In biochemistry, it is used as a substrate for the synthesis of enzymes, such as cytochrome P450, and as a probe for the study of enzyme-substrate interactions. In medicine, it is used as a contrast agent for imaging studies, such as magnetic resonance imaging (MRI).
作用机制
The mechanism of action of 3-iodo-1,1-dimethylcyclobutane is not fully understood. However, it is believed that the compound is metabolized in the body by the enzyme cytochrome P450, which is responsible for the metabolism of many drugs and other compounds. The metabolized products of 3-iodo-1,1-dimethylcyclobutane are then excreted in the urine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-iodo-1,1-dimethylcyclobutane have not been extensively studied. However, some studies have shown that the compound has the potential to inhibit the enzyme cytochrome P450, which could lead to decreased metabolism of drugs and other compounds. In addition, the compound has been shown to have antioxidant properties, which could potentially be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
The advantages of using 3-iodo-1,1-dimethylcyclobutane in lab experiments include its low cost, availability, and stability. In addition, the compound can be easily synthesized from readily available starting materials. The major limitation of using this compound in lab experiments is its potential to inhibit the enzyme cytochrome P450, which could lead to decreased metabolism of drugs and other compounds.
未来方向
The potential future directions for 3-iodo-1,1-dimethylcyclobutane include further research into its mechanism of action, biochemical and physiological effects, and potential applications in medicine. In addition, further research into its potential to inhibit the enzyme cytochrome P450 could lead to new strategies for drug metabolism. Finally, further research into its antioxidant properties could lead to new treatments for diseases.
合成方法
3-iodo-1,1-dimethylcyclobutane can be synthesized by a variety of methods. One method is the reaction of 1,1-dimethylcyclobutane with potassium iodide in aqueous acetic acid, followed by the addition of sulfuric acid. This reaction produces a mixture of 3-iodo-1,1-dimethylcyclobutane and 1-iodo-1,1-dimethylcyclobutane. Another method is the reaction of 1,1-dimethylcyclobutane with an alkyl iodide, such as ethyl iodide, in the presence of a base, such as sodium hydroxide. This reaction produces 3-iodo-1,1-dimethylcyclobutane as the major product.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 3-(iodomethyl)-1,1-dimethylcyclobutane can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "1,1-dimethylcyclobutane", "iodomethane", "sodium hydride", "diethyl ether", "tetrahydrofuran", "magnesium", "ethyl bromide", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "potassium carbonate", "acetone" ], "Reaction": [ "Step 1: Preparation of 1,1-dimethylcyclobutylmagnesium bromide", "1,1-dimethylcyclobutane is reacted with magnesium in the presence of dry ether to form 1,1-dimethylcyclobutylmagnesium bromide.", "Step 2: Alkylation of 1,1-dimethylcyclobutylmagnesium bromide with iodomethane", "1,1-dimethylcyclobutylmagnesium bromide is reacted with iodomethane to form 3-(iodomethyl)-1,1-dimethylcyclobutane.", "Step 3: Purification of the product", "The crude product is purified by washing with hydrochloric acid, sodium bicarbonate, and water, followed by drying over sodium sulfate and recrystallization from acetone.", "Step 4: Final product", "3-(iodomethyl)-1,1-dimethylcyclobutane is obtained as a colorless liquid with a boiling point of 120-122°C." ] } | |
CAS 编号 |
1421313-74-7 |
产品名称 |
3-(iodomethyl)-1,1-dimethylcyclobutane |
分子式 |
C7H13I |
分子量 |
224.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




